Vitamin P Vitamin P 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxymethyl]-2-oxanyl]oxy]-1-benzopyran-4-one is a member of flavonoids and a glycoside.
Brand Name: Vulcanchem
CAS No.: 949926-49-2
VCID: VC7854645
InChI: InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol

Vitamin P

CAS No.: 949926-49-2

Cat. No.: VC7854645

Molecular Formula: C27H30O16

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

Vitamin P - 949926-49-2

Specification

CAS No. 949926-49-2
Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3
Standard InChI Key IKGXIBQEEMLURG-UHFFFAOYSA-N
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Introduction

Historical Context and Nomenclature

Origins of the Term "Vitamin P"

The designation "vitamin P" emerged from early 20th-century investigations into scurvy pathophysiology. Researchers observed that crude citrus extracts containing vitamin C exhibited greater anti-scurvy activity than purified ascorbic acid alone . Hungarian scientist Albert Szent-Györgyi attributed this enhanced effect to a permeability-modifying factor (hence "P"), later identified as a mixture of flavonoids including rutin and quercetin . By the 1950s, improved analytical techniques revealed these compounds lacked essential vitamin characteristics, leading to their reclassification as flavonoids .

Transition to Flavonoid Classification

Modern taxonomy recognizes over 6,000 flavonoid variants organized into six subclasses: flavonols, flavones, flavanones, flavan-3-ols, anthocyanins, and isoflavones . This structural diversity underpins their varied biological activities, rendering the outdated "vitamin P" designation obsolete in scientific literature . The International Union of Pure and Applied Chemistry (IUPAC) now systematically categorizes these compounds based on hydroxylation patterns and glycosylation states .

Chemical Identity and Structural Features

Molecular Architecture

The prototypical flavonoid structure comprises two aromatic rings (A and B) connected via a heterocyclic pyrane ring (C) . Rutin (C27H30O16), a representative flavonol glycoside, demonstrates characteristic structural complexity with a molecular weight of 610.5 g/mol . The table below details key chemical properties of rutin as a model "vitamin P" compound:

PropertyValue
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxymethyl]-2-oxanyl]oxy]-1-benzopyran-4-one
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
CAS Registry Numbers153-18-4 (Rutin), 207671-20-1 (Quercetin-3-rutinoside)
Solubility1 g/8 L (water), soluble in alkaline solutions
Thermal StabilityDecomposes at 214-217°C

Subclass Differentiation

Flavonoid diversity arises from hydroxylation patterns, conjugation states, and glycosylation sites . The table below categorizes major subclasses with representative compounds and dietary sources:

SubclassCore StructureExamplesFood Sources
Flavonols3-hydroxy-4-ketoQuercetin, KaempferolOnions, kale, berries, tea
Flavanones4-keto, C2-C3 saturationHesperidin, NaringeninCitrus fruits, peppermint
Flavan-3-ols3-hydroxy, no 4-ketoCatechins, EpicatechinGreen tea, cocoa, apples
AnthocyaninsFlavylum cationCyanidin, MalvidinBerries, red grapes, eggplant
IsoflavonesB-ring at C3Genistein, DaidzeinSoybeans, legumes

Biological Activity and Mechanisms

Antioxidant Capacity

Flavonoids exhibit potent redox activity, neutralizing reactive oxygen species (ROS) through three primary mechanisms:

  • Direct electron transfer: The phenolic hydroxyl groups donate hydrogen atoms to stabilize free radicals .

  • Metal chelation: Catechol structures in ring B bind transition metals (Fe²⁺, Cu⁺), inhibiting Fenton reactions .

  • Enzyme modulation: Upregulation of glutathione peroxidase and superoxide dismutase enhances endogenous antioxidant defenses .

Prostaglandin Modulation

Emerging evidence identifies flavonoids as allosteric modulators of cyclooxygenase (COX) enzymes . At nanomolar concentrations (10-100 nM), quercetin enhances COX-2 activity by 40-60%, increasing prostaglandin E2 (PGE₂) synthesis . This paradoxical pro-inflammatory effect at low doses contrasts with COX inhibition observed at micromolar levels, illustrating dose-dependent duality in flavonoid pharmacology .

Vascular Effects

The original "vitamin P" designation stemmed from observed effects on capillary permeability. Mechanistic studies reveal:

  • Endothelial stabilization: Rutin upregulates claudin-5 and occludin expression, tightening tight junctions .

  • NO signaling: Quercetin activates endothelial nitric oxide synthase (eNOS) via PI3K/Akt pathway, improving vasodilation .

  • Angiogenesis regulation: Low-dose flavonoids (0.1 mg/kg) stimulate VEGF production, while high doses (50 mg/kg) inhibit pathological angiogenesis .

Dietary Sources and Bioavailability

Food Composition

Flavonoid content varies significantly across plant species and tissues:

Food SourceTotal Flavonoids (mg/100g)Dominant Subclass
Buckwheat1,200-1,500Flavonols (Rutin)
Green Tea800-1,200Flavan-3-ols (EGCG)
Citrus Peel500-800Flavanones (Hesperidin)
Soybeans200-300Isoflavones (Genistein)
Blueberries150-250Anthocyanins (Cyanidin)

Absorption Kinetics

Flavonoid bioavailability remains constrained by:

  • Glycosylation state: Aglycones exhibit 3-5× higher absorption than glycosides .

  • Microbial metabolism: Colonic bacteria hydrolyze rutinosides to quercetin aglycone .

  • Enterohepatic recycling: Glucuronidated metabolites undergo biliary excretion and intestinal reabsorption .

Pharmacokinetic studies report peak plasma concentrations (Cₘₐₓ) of 0.5-2 μM following 500 mg quercetin supplementation, with elimination half-lives of 11-28 hours .

Therapeutic Implications

Cardiovascular Health

Meta-analyses of prospective cohort studies (n=200,000+) demonstrate inverse correlations between flavonoid intake and cardiovascular mortality:

Intake QuintileRelative Risk (95% CI)
Q1 (Lowest)1.00 (Reference)
Q20.92 (0.85-0.99)
Q30.87 (0.79-0.95)
Q40.81 (0.73-0.90)
Q5 (Highest)0.76 (0.68-0.85)

Mechanistically, flavonoids improve lipid profiles (↓LDL oxidation by 40%), reduce arterial stiffness (↓PWV 1.2 m/s), and inhibit platelet aggregation (↓50% ADP-induced aggregation) .

Neuroprotection

In silico models predict flavonoid blood-brain barrier permeability (LogBB = -0.3 to +0.2) . Clinical trials demonstrate:

  • 30% reduction in cognitive decline with ≥50 mg/day flavanol intake

  • 25% improved cerebral blood flow (CBF) following cocoa consumption

  • Aβ42 fibrillization inhibition (IC₅₀ = 10 μM for myricetin)

Current Research Frontiers

Epigenetic Modulation

Recent studies (2023-2025) identify flavonoid-mediated DNA methylation changes in:

  • NF-κB pathway genes: Hyper methylation at IL6 and TNFα promoters

  • Nrf2 signaling: Hypo methylation at ARE regions, enhancing antioxidant response

  • Telomerase regulation: Quercetin-induced TERT promoter methylation in cancer cells

Microbiome Interactions

Flavan-3-ols demonstrate prebiotic activity, increasing Bifidobacterium (↑40%) and Lactobacillus (↑25%) abundances . Microbial metabolites like 3,4-dihydroxyphenylacetic acid exhibit superior anti-inflammatory activity compared to parent compounds .

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